molecular formula C14H13N7 B14689816 5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine CAS No. 32524-44-0

5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine

Cat. No.: B14689816
CAS No.: 32524-44-0
M. Wt: 279.30 g/mol
InChI Key: GMZHNARLYLDKNB-UHFFFAOYSA-N
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Description

5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine typically involves the diazotization of beta-naphthylamine followed by coupling with 2,4,6-triaminopyrimidine. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens and alkylating agents can be employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound may also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(beta-Naphthylazo)-2,4,6-triaminopyrimidine
  • 4-(beta-Naphthylazo)-2,6-diaminopyrimidine
  • 2-(beta-Naphthylazo)-4,6-diaminopyrimidine

Uniqueness

5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological molecules. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

32524-44-0

Molecular Formula

C14H13N7

Molecular Weight

279.30 g/mol

IUPAC Name

5-(naphthalen-2-yldiazenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H13N7/c15-12-11(13(16)19-14(17)18-12)21-20-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,15,16,17,18,19)

InChI Key

GMZHNARLYLDKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(N=C(N=C3N)N)N

Origin of Product

United States

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